![molecular formula C26H31N5O9 B2861919 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate CAS No. 1351643-71-4](/img/structure/B2861919.png)

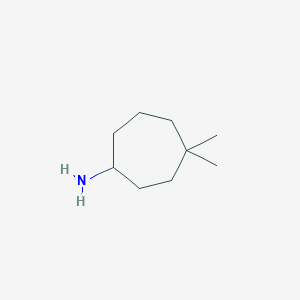

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds containing the 1H-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties . They are key building blocks for a variety of compounds and play a crucial role in many biological activities such as antibacterial, antiviral, anti-inflammatory, antitumor, and more .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzo[d]imidazol-2-yl)sulfanyl]benzaldehyde .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic and analytical techniques such as FT–IR, 1H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy .Applications De Recherche Scientifique

Synthesis and Chemical Properties

This compound, being related to benzimidazole and piperazine derivatives, finds application in the synthesis of various chemical compounds. For instance, benzimidazole derivatives have been synthesized for their potential as corrosion inhibitors for steel in acidic environments. Such inhibitors are crucial in protecting metals against corrosion, which is a significant issue in industries such as oil and gas, and manufacturing. The synthesized compounds show high efficiency in preventing steel corrosion, with their effectiveness increasing with the concentration of the inhibitor (Yadav et al., 2016) (Yadav et al., 2016).

Pharmacological Applications

The structural motif of benzimidazole linked to a piperazine unit is explored in pharmacological research for various therapeutic effects. Such derivatives have been evaluated for their anthelmintic activity, showing good efficacy in comparison to standard drugs like Albendazole and Piperazine against certain parasites (Kumar & Sahoo, 2014) (Kumar & Sahoo, 2014). Additionally, compounds with this structure have shown promising anticancer activities, particularly against human cervical and breast carcinoma cell lines, highlighting their potential in cancer therapy (Boddu et al., 2018) (Boddu et al., 2018).

Material Science and Corrosion Inhibition

In material science, benzimidazole derivatives, particularly those incorporating piperazine units, have been studied for their roles as corrosion inhibitors. These compounds offer a protective layer for metals exposed to corrosive environments, significantly enhancing the lifespan and durability of these materials. Their application spans across various industries, including construction, automotive, and marine, where corrosion resistance is critically needed (Yadav et al., 2014) (Yadav et al., 2014).

Antimicrobial and Antibacterial Activity

Research into benzimidazole-piperazine derivatives also extends into antimicrobial and antibacterial activities. These compounds have been assessed for their efficacy against a range of Gram-positive and Gram-negative bacteria. Their potential as antibacterial agents makes them candidates for the development of new antibiotics, addressing the growing concern of antibiotic resistance. This is particularly important in the medical field, where new antibacterial agents are urgently needed to combat resistant strains of bacteria (Arab et al., 2018) (Arab et al., 2018).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole-containing compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O.2C2H2O4/c28-22(23-11-10-18-6-2-1-3-7-18)17-27-14-12-26(13-15-27)16-21-24-19-8-4-5-9-20(19)25-21;2*3-1(4)2(5)6/h1-9H,10-17H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJPFMHSESRFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)

![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)

![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)

![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{3-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}acetamide](/img/structure/B2861853.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)